MAO-B Inhibitory Potency: A 46-Fold Improvement Over the 7-Benzyloxy Analog
The compound demonstrates an IC50 of 86 nM against recombinant human MAO-B, measured via inhibition of kynuramine conversion to 4-hydroxyquinoline [1]. In a directly comparable assay format, the closest available structural comparator, a 7-benzyloxy-3,4-dihydroquinolin-2(1H)-one analog (CHEMBL172856), exhibits an IC50 of 4,010 nM against the same enzyme [2]. This represents a 46.6-fold increase in potency attributable to the 6,8-dibromo-7-amino substitution pattern.
| Evidence Dimension | MAO-B Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 86 nM |
| Comparator Or Baseline | 7-Benzyloxy analog (CHEMBL172856): IC50 = 4,010 nM |
| Quantified Difference | 46.6-fold (target is more potent) |
| Conditions | Recombinant human MAO-B; kynuramine as substrate; 20-min incubation; fluorescence detection of 4-hydroxyquinoline. |
Why This Matters
For labs screening MAO-B inhibitors for Parkinson's disease or neuroprotection research, this potency difference dictates the effective concentration range and may exclude the weaker analog from further study.
- [1] BindingDB. (2020). BDBM50493474 (CHEMBL2430703): IC50=86 nM for human MAO-B. View Source
- [2] BindingDB. (2020). BDBM50493476 (CHEMBL172856): IC50=4,010 nM for human MAO-B. View Source
